![molecular formula C12H18N2O3S B5436040 methyl 2-[(N,N-dimethylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5436040.png)
methyl 2-[(N,N-dimethylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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Description
The compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), along with various other functional groups . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure, which isn’t fully detailed in the name provided .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving amino acids and thiophene derivatives . The synthesis could involve the reaction of an appropriate thiophene carboxylic acid derivative with a compound containing the N,N-dimethylglycylamino group .Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the various functional groups present. It would likely contain a thiophene ring, along with an amide group (from the N,N-dimethylglycylamino portion) and a methyl ester group (from the methyl thiophenecarboxylate portion) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in the presence of acids . The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Mechanism of Action
properties
IUPAC Name |
methyl 2-[[2-(dimethylamino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-7-8(2)18-11(10(7)12(16)17-5)13-9(15)6-14(3)4/h6H2,1-5H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPDEKRMRBSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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